molecular formula C25H32O9 B034770 13,18-Dehydro-6alpha-senecioyloxychaparrin CAS No. 103839-22-1

13,18-Dehydro-6alpha-senecioyloxychaparrin

Cat. No. B034770
M. Wt: 476.5 g/mol
InChI Key: UDYDQIYSNNAQSU-YSSSMICESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13,18-Dehydro-6alpha-senecioyloxychaparrin, also known as DSC, is a natural compound found in various plants such as Senecio riddellii, Senecio longilobus, and Senecio jacobaea. It belongs to the class of sesquiterpene lactones and has been studied extensively for its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 13,18-Dehydro-6alpha-senecioyloxychaparrin is not fully understood. However, it is believed to work by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to induce apoptosis, a process that leads to the programmed death of cancer cells.

Biochemical And Physiological Effects

13,18-Dehydro-6alpha-senecioyloxychaparrin has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activation of NF-κB. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

13,18-Dehydro-6alpha-senecioyloxychaparrin has several advantages for lab experiments. It is a natural compound that can be easily isolated from plant sources. It is also relatively stable and can be stored for long periods. However, the low yield of the compound from plant sources and the complex synthesis process limit its use in lab experiments.

Future Directions

There are several future directions for research on 13,18-Dehydro-6alpha-senecioyloxychaparrin. One area of research is to investigate the potential of 13,18-Dehydro-6alpha-senecioyloxychaparrin as a treatment for various inflammatory diseases, including arthritis and inflammatory bowel disease. Another area of research is to explore the use of 13,18-Dehydro-6alpha-senecioyloxychaparrin in combination with other drugs for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of 13,18-Dehydro-6alpha-senecioyloxychaparrin and to optimize its synthesis process for use in lab experiments.
Conclusion:
In conclusion, 13,18-Dehydro-6alpha-senecioyloxychaparrin is a natural compound that has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been shown to be effective against a wide range of cancers and has potential as a treatment for various inflammatory diseases. Further research is needed to optimize the synthesis process of 13,18-Dehydro-6alpha-senecioyloxychaparrin and to explore its potential in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of 13,18-Dehydro-6alpha-senecioyloxychaparrin is a complex process that involves multiple steps. The most common method used for its synthesis is the isolation of the compound from the plant source. However, this method is not efficient and yields low amounts of the compound. Alternatively, chemical synthesis of 13,18-Dehydro-6alpha-senecioyloxychaparrin has been attempted using various methods, including the use of chiral catalysts and microwave irradiation.

Scientific Research Applications

13,18-Dehydro-6alpha-senecioyloxychaparrin has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been found to be effective against a wide range of cancers, including breast, lung, and colon cancer. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to possess potent anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.

properties

CAS RN

103839-22-1

Product Name

13,18-Dehydro-6alpha-senecioyloxychaparrin

Molecular Formula

C25H32O9

Molecular Weight

476.5 g/mol

IUPAC Name

[(1S,4R,5R,7S,11S,12R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-14,18-dimethyl-6-methylidene-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C25H32O9/c1-10(2)6-15(27)33-18-17-11(3)7-14(26)20(30)23(17,5)22-24-9-32-25(22,31)19(29)12(4)13(24)8-16(28)34-21(18)24/h6-7,13-14,17-22,26,29-31H,4,8-9H2,1-3,5H3/t13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25-/m0/s1

InChI Key

UDYDQIYSNNAQSU-YSSSMICESA-N

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O

SMILES

CC1=CC(C(C2(C1C(C3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O

Canonical SMILES

CC1=CC(C(C2(C1C(C3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O

synonyms

13,18-dehydro-6alpha-senecioyloxychaparrin
chaparrin, 13,18-dehydro-6alpha-senecioyloxy-

Origin of Product

United States

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